4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride
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Overview
Description
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It is widely used in scientific research to study the transport of nucleosides across cell membranes. NBMPR has a unique chemical structure that allows it to selectively inhibit nucleoside transporters, making it a valuable tool for studying nucleoside transport in vitro and in vivo.
Mechanism of Action
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride works by binding to the nucleoside transporter and blocking its function. This prevents the uptake of nucleosides into cells, which can have a range of effects on cellular processes. This compound has been shown to inhibit the growth of cancer cells by blocking nucleoside uptake, making it a potential cancer therapy.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the cell type and the concentration of the compound used. Inhibition of nucleoside transport can lead to a decrease in DNA synthesis and cell proliferation, which can have a range of effects on cellular processes. This compound has also been shown to affect the metabolism of other compounds, such as adenosine, which can have additional effects on cellular processes.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride in lab experiments is its selectivity for nucleoside transporters. This allows researchers to study the transport of nucleosides across cell membranes without affecting other cellular processes. However, the potency of this compound can also be a limitation, as high concentrations of the compound can have non-specific effects on cellular processes.
Future Directions
There are many possible future directions for research involving 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride. One area of interest is the development of new cancer therapies that target nucleoside transporters. This compound has shown promise as a cancer therapy in preclinical studies, and further research could lead to the development of new drugs that target nucleoside transporters. Additionally, research into the effects of this compound on other cellular processes could lead to new insights into the role of nucleoside transporters in cellular metabolism.
Synthesis Methods
The synthesis of 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride involves several steps, starting with the reaction of morpholine with butyl bromide to form 4-butylmorpholine. This intermediate is then reacted with 2-nitrophenol to form 4-[4-(2-nitrophenoxy)butyl]morpholine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of this compound.
Scientific Research Applications
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has a wide range of applications in scientific research, particularly in the study of nucleoside transporters. Nucleoside transporters are responsible for the uptake of nucleosides into cells, which is essential for DNA synthesis and cell proliferation. This compound is a potent inhibitor of nucleoside transporters, making it a valuable tool for studying the transport of nucleosides across cell membranes.
properties
IUPAC Name |
4-[4-(2-nitrophenoxy)butyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c17-16(18)13-5-1-2-6-14(13)20-10-4-3-7-15-8-11-19-12-9-15;/h1-2,5-6H,3-4,7-12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWDITFOGDVCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.